2-Cyclohexanesulfonyl-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

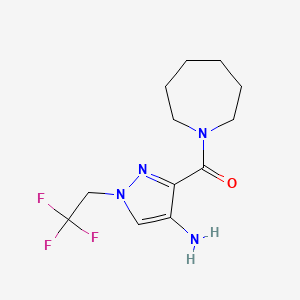

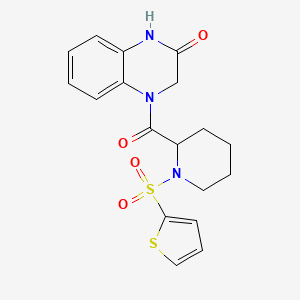

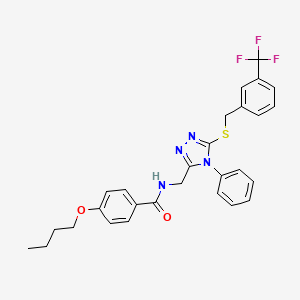

2-Cyclohexanesulfonyl-phenylamine, also known as CHS-PhNH2, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of 2-Cyclohexanesulfonyl-phenylamine is represented by the formula C12H17NO2S. Its InChI Code is 1S/C12H17NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 .Physical And Chemical Properties Analysis

2-Cyclohexanesulfonyl-phenylamine has a molecular weight of 239.34. It is a solid at room temperature and should be stored in a refrigerator. .Aplicaciones Científicas De Investigación

1. Synthesis and Photophysical Properties

A study by Zhou et al. (2012) investigated water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-cyclohexanediamine. These ligands exhibit strong UV/Vis-absorption and fluorescence, useful for sensing Cu2+ in water and living cells.

2. Antimicrobial Properties

Shoaib (2019) explored cyclohexane derivatives for potential antimicrobial agents. The study focused on the reaction of a cyclohexane derivative with 4-toluene sulfonyl chloride, showing effectiveness against Gram-negative bacteria.

3. Catalytic Applications

A study by Trzeciak et al. (2008) used cyclohexyldiamine-modified glycidyl methacrylate polymer to encapsulate Pd(0) nanoparticles. This new catalyst was effective for the Suzuki–Miyaura cross-coupling reaction, demonstrating the utility of cyclohexane derivatives in catalysis.

4. Radical Ring Opening and Oxygen Adduct Formation

Wimalasena et al. (2001) found that N-cyclopropyl-N-phenylamine converts into N-(1,2-dioxolan-3-yl)-N-phenylamine under aerobic conditions. This discovery could have implications for the mechanistic studies of heteroatom-oxidizing enzymes (Wimalasena, Wickman, & Mahindaratne, 2001).

5. Use in Organic Synthesis

Research by Flynn, Zabrowski, & Nosal (1992) showed the use of a phenylsulfonyl derivative in atom-transfer radical cyclizations, offering a novel approach to synthesizing carbonyl or exo-methylene functionality-containing annulation products.

6. Organic Chemistry Experiments

Huang De-n (2013) discussed the use of sodium chloride in organic chemistry experiments, including the preparation of cyclohexene and purification of organic reagents such as phenylamine, highlighting the relevance of cyclohexane derivatives in educational and research settings (Huang De-n, 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Propiedades

IUPAC Name |

2-cyclohexylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNVBIKSUIFPRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexanesulfonyl-phenylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2379578.png)